molecular formula C12H24N2O8 B1674396 5-(beta-D-galactopyranosyloxy)-L-lysine CAS No. 32448-36-5

5-(beta-D-galactopyranosyloxy)-L-lysine

Cat. No. B1674396
CAS RN: 32448-36-5
M. Wt: 324.33 g/mol
InChI Key: OWGKYELXGFKIHH-ODPZDSJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(beta-D-Galactopyranosyloxy)-L-lysine, also known as 5-O-beta-D-galactopyranosyl-L-pentanoic acid, is a natural product found in some plant species1. It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols1. It is involved in many biochemical and physiological processes1.



Synthesis Analysis

The synthesis of 5-(beta-D-Galactopyranosyloxy)-L-lysine can be achieved through the coupling of a protected galactose derivative with a pentanoic acid derivative1. The protecting group can then be removed to yield the final product1. The starting materials include Galactose, Pentanoic acid, and a Protecting group (e.g., TBDMS, TBDPS)1.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of 5-(beta-D-galactopyranosyloxy)-L-lysine. However, it’s worth noting that the molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 5-(beta-D-galactopyranosyloxy)-L-lysine. However, it’s known to interact with various proteins, enzymes, and other molecules in the body1.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of 5-(beta-D-galactopyranosyloxy)-L-lysine. However, these properties can be determined using various analytical techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy.


Scientific Research Applications

Facile Synthesis from D-galactose

The synthesis of derivatives related to "5-(beta-D-galactopyranosyloxy)-L-lysine," such as "5-hydroxy-L-lysine," has been achieved using D-galactose as a chiral precursor. This approach highlights the utility of carbohydrates as starting materials for preparing amino acids, showcasing a method to synthesize complex molecules from simpler sugars (Guo et al., 2014).

Enzymatic Conversion in Corynebacterium Glutamicum

Research on "Corynebacterium glutamicum" has demonstrated enhanced production of 5-aminovaleric acid (5AVA), an important chemical for industrial applications, via metabolic engineering. This process uses lysine as a precursor, showing the potential for utilizing amino acids in the biosynthesis of industrially relevant compounds (Shin et al., 2016).

Role in Enzyme Mechanisms

Studies have identified the catalytic mechanisms involving "5-(beta-D-galactopyranosyloxy)-L-lysine" or related compounds in various enzymes. For example, the identification of Glu-268 as the catalytic nucleophile in human lysosomal β-galactosidase, which catalyzes the hydrolysis of β-galactosides, points to the critical roles these compounds play in biological processes (McCarter et al., 1997).

Potential in Nylon Synthesis

Research on the conversion of L-lysine into 5-aminovalerate (5AVA) for use as a monomer in nylon 6,5 synthesis represents a significant application. High-level conversion of L-lysine into 5AVA by engineered strains of "Escherichia coli" demonstrates a viable pathway for producing bio-based precursors for engineering plastics, highlighting a potential application in sustainable materials production (Park et al., 2014).

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use1. Always handle it with appropriate safety measures to avoid any potential hazards.


Future Directions

5-(beta-D-Galactopyranosyloxy)-L-lysine has been studied extensively in scientific research and has been found to have a variety of applications1. It has been used in the study of cancer and other diseases, as well as in the study of cell signaling pathways1. It has also been used to study the structure and function of proteins, and to study the effects of different drugs on the body1. Future research may continue to explore its potential applications in biochemistry and medicine.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and databases.


properties

IUPAC Name

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O8/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12/h5-10,12,15-18H,1-4,13-14H2,(H,19,20)/t5?,6-,7+,8-,9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGKYELXGFKIHH-ODPZDSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314076
Record name Galactosylhydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactosylhydroxylysine

CAS RN

32448-36-5
Record name Galactosylhydroxylysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32448-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosylhydroxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactosylhydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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